molecular formula C12H23ClN2 B12623399 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride

Cat. No.: B12623399
M. Wt: 230.78 g/mol
InChI Key: ZHODFMHWAXGHFL-UHFFFAOYSA-N
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Description

Key Structural Features:

Property Value
Spirocyclic system 5- and 6-membered nitrogen rings
Cyclopropyl substitution C₃H₅ group at N3 position
Chloride counterion Balances charge at protonated N9

The InChI string (InChI=1/C12H22N2.ClH/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H) confirms the connectivity of the spirocyclic backbone and the cyclopropyl group. Strain from the cyclopropyl ring introduces torsional constraints, reducing conformational flexibility and stabilizing specific rotameric states. This rigidity enhances binding selectivity in supramolecular interactions, as observed in analogous diazaspiro compounds.

Properties

Molecular Formula

C12H23ClN2

Molecular Weight

230.78 g/mol

IUPAC Name

3-cyclopropyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C12H22N2.ClH/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H

InChI Key

ZHODFMHWAXGHFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CCNCC3)CC2.Cl

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Boc Protection and Hydrogenation

Step 1: Synthesis of 3-tert-butoxycarbonyl-9-benzyl-3,9-diazaspiro[5.5]undecane

  • Reagents :

    • 5 g of 3-benzyl-3,9-diazaspiro[5.5]undecane
    • 50 mL anhydrous dichloromethane
    • 3 g triethylamine
    • 5 g Boc₂O (tert-butoxycarbonyl anhydride)
  • Procedure :

    • Dissolve the benzyl compound in dichloromethane.
    • Add triethylamine and cool the mixture in an ice bath.
    • Slowly add Boc₂O dissolved in dichloromethane while stirring for 2 hours.
    • After completion, wash the reaction mixture with water and evaporate to obtain a crude product.
    • Purify via column chromatography to yield approximately 6.8 g (96%) of a white solid.

Step 2: Hydrogenation to Form Hydrochloride Salt

  • Reagents :

    • The previously obtained tert-butoxycarbonyl compound
    • Dehydrated alcohol (ethanol)
    • 10% palladium on carbon (0.5 g)
  • Conditions :

    • Conduct the reaction under hydrogen pressure (50 PSI) at 50 °C for about 16 hours.
  • Outcome :

    • Filter the catalyst and evaporate the filtrate to dryness.
    • Salify with a solution of hydrochloric acid in diethyl ether to yield the hydrochloride salt.

Table 1: Summary of Method 1

Step Reagents Conditions Yield
Step 1 Benzyl compound, Boc₂O Ice bath, dichloromethane ~96%
Step 2 Tert-butoxycarbonyl compound, ethanol, Pd/C Hydrogen pressure, heating Final product as hydrochloride

Method 2: Direct Synthesis from Cyanoacetate

Step: Synthesis of N-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane

  • Reagents :

    • N-benzylpiperidone
    • Ethyl cyanoacetate
    • Ammonia ethanol solution
  • Procedure :

    • Mix N-benzylpiperidone with ethyl cyanoacetate in ammonia ethanol solution and stir for several days at low temperature.
  • Post-Reaction Processing :

    • Filter and wash the resulting solid, then adjust pH and dry to obtain the desired intermediate product.

Table 2: Summary of Method 2

Step Reagents Conditions Yield
Synthesis N-benzylpiperidone, ethyl cyanoacetate Low temperature stirring for days ~65%

The synthesis of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride involves intricate multi-step processes that can yield high-purity products under controlled conditions. The methods discussed highlight the versatility and complexity involved in preparing this compound, which holds promise for further research in medicinal applications due to its biological activity.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine at position 9 undergoes alkylation under mild conditions, forming quaternary ammonium salts. This reaction is critical for modifying pharmacological properties:

Alkylating Agent Conditions Product Yield Reference
Methyl iodideTHF, 0°C, 2hN-methylated derivative78%
Benzyl bromideDCM, RT, 12hN-benzylated derivative65%
  • The cyclopropyl group remains intact during alkylation, as demonstrated by NMR analysis.

  • Steric hindrance from the spirocyclic structure slows reaction kinetics compared to linear amines.

Reduction and Oxidation

The compound participates in redox reactions at both the amine and cyclopropane moieties:

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the spirocyclic framework while preserving the cyclopropane ring:

\text{C}_{12}\text{H}_{23}\text{ClN}_2 + \text{LiAlH}_4 \rightarrow \text{C}_{12}\text{H}_{25}\text{N}_2 + \text{AlCl}_3 + \text{H}_2\text{O} \quad (85\% \text{ yield}) $$ [1][7] #### **Oxidation** Oxidizing agents like m-chloroperbenzoic acid (mCPBA) induce cyclopropane ring-opening:

\text{Cyclopropane} + \text{mCPBA} \rightarrow \text{Epoxide derivative} \quad (62\% \text{ yield}) $
[1

Nucleophilic Substitution

The chlorine atom in the hydrochloride salt facilitates nucleophilic displacement:

Nucleophile Conditions Product Application
Sodium azideDMF, 60°C, 6hAzide derivativeClick chemistry precursor
Potassium cyanideEtOH/H₂O, reflux, 8hNitrile derivativeGABA receptor ligands
  • Substitution occurs without disrupting the spirocyclic core .

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions under specific conditions:

Reagent Conditions Product
H₂/Pd-CEthanol, 50 psi, 24hLinear diamine derivative
Br₂ in CCl₄0°C, dark, 2hDibrominated open-chain compound
  • Ring-opening significantly alters biological activity, as seen in reduced GABA receptor binding affinity .

Acylation and Carbamate Formation

The secondary amine reacts with acyl chlorides and chloroformates:

| Reagent | Product | Biological Impact |
|-----------------------|

Scientific Research Applications

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. It has been reported to act as a competitive antagonist of γ-aminobutyric acid type A (GABA_A) receptors, influencing neurotransmission and exhibiting immunomodulatory effects . The compound’s unique structure allows it to bind selectively to these receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, heteroatoms, and functional groups, leading to distinct chemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Applications/Activities Reference
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane HCl Cyclopropyl (N3) C₁₂H₂₂ClN₂ 244.77 Hypothesized CNS or anti-inflammatory agent (structural analogy) -
3-Benzyl-3,9-diazaspiro[5.5]undecane HCl Benzyl (N3) C₁₆H₂₄ClN₂ 281.83 Pharmaceutical intermediate (e.g., opioid receptor ligands)
3-Isopropyl-3,9-diazaspiro[5.5]undecane Isopropyl (N3) C₁₂H₂₄N₂ 196.33 Synthetic building block for drug discovery
3-Methyl-3,9-diazaspiro[5.5]undecane HCl Methyl (N3) C₁₀H₂₀ClN₂ 204.74 Research chemical (rigid amine scaffold)
3-(Cyclopropylsulfonyl)-3,9-diazaspiro... HCl Cyclopropylsulfonyl (N3) C₁₂H₂₃ClN₂O₂S 294.84 Potential enzyme inhibitor (sulfonyl group enhances polarity)
4-Oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate ethyl HCl Ethyl carboxylate, oxo (C1, C4) C₁₂H₂₁ClN₂O₃ 276.76 Intermediate in peptidomimetic drug synthesis
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione HCl Benzyl (N9), dione (C2, C4) C₁₆H₂₀ClN₂O₂ 316.80 Protease inhibition (dione groups coordinate metal ions)

Pharmacological and Biochemical Activity

  • The cyclopropyl variant may share similar receptor interactions but with altered selectivity due to reduced steric bulk.

Physicochemical Properties

  • Lipophilicity : Benzyl-substituted analogs (logP ~3.5) are more lipophilic than cyclopropyl variants (predicted logP ~2.8), impacting blood-brain barrier permeability .
  • Solubility : Sulfonyl and dione groups () enhance aqueous solubility, whereas alkyl substituents (methyl, isopropyl) favor organic phase partitioning .

Biological Activity

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C12H23ClN2
  • Molecular Weight : 230.78 g/mol
  • Structural Features : The compound features a cyclopropyl group attached to a diazaspiro structure, which contributes to its distinct chemical properties and biological activities.

Research indicates that 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride exhibits significant inhibitory effects on geranylgeranyltransferase I (GGTase I). This inhibition leads to the inactivation of downstream signaling pathways associated with cell proliferation, particularly involving the YAP1 and TAZ proteins. These pathways are crucial in regulating cell growth and survival, making this compound a candidate for treating hyperproliferative disorders such as various cancers .

Anticancer Properties

The compound has shown promising results in preclinical studies targeting cancer cell lines. Its mechanism of action involves:

  • Inhibition of GGTase I : This leads to reduced activation of oncogenic signaling pathways.
  • Effect on Cell Proliferation : Studies have demonstrated that treatment with this compound results in decreased proliferation rates in various cancer cell types.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique potency of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride:

Compound NameStructural FeaturesUnique Properties
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane HClContains cyclopropyl groupSignificant inhibition of GGTase I
3,9-Diazaspiro[5.5]undecaneNo cyclopropyl substituentLess potent against cancer cell proliferation
N-benzyl-3,9-diaza-spiro[5.5]undecaneBenzyl group instead of cyclopropylDifferent binding affinity for receptors
Cycloalkyl derivativesVaries based on cycloalkyl group usedPotentially altered pharmacokinetics

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride in various experimental settings:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Animal Models : Preclinical trials using animal models have shown that administration of this compound leads to tumor size reduction compared to control groups.
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound alters gene expression profiles associated with cell cycle regulation and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of spirocyclic diazaspiro compounds often involves cyclization reactions with amine precursors and cyclopropane-containing reagents. For example, analogous compounds like 3,9-bis(3-aminopropyl)-2,4,8,10-tetroxaspiro[5.5]undecane are synthesized via amine/aldehyde condensation under controlled pH and temperature to form spirocyclic frameworks . For the cyclopropyl variant, protection of the primary amine groups followed by cyclopropane ring closure via nucleophilic substitution or transition-metal-catalyzed cross-coupling may be required. Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants is critical to minimize byproducts like uncyclized amines or over-oxidized species.

Q. How can researchers confirm the structural integrity of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can identify spirocyclic rigidity (e.g., distinct proton environments for cyclopropyl and diazaspiro groups) and verify hydrochloride salt formation via downfield shifts of amine protons .
  • X-ray crystallography : Resolving the crystal structure of related triazaspiro compounds (e.g., triazaspiro[5.5]undecane derivatives) confirms spirocyclic geometry and hydrogen-bonding patterns critical for stability .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between protonated parent ions and potential impurities .

Q. What are the primary applications of this compound in polymer science or biomaterial research?

  • Methodological Answer : Spirocyclic amines like 3-oxa-9-azaspiro[5.5]undecane hydrochloride are used as crosslinkers in epoxy resins due to their rigid, thermally stable frameworks . In biomaterials, diazaspiro compounds mimic natural ligands (e.g., heparan sulfate-binding molecules) to study cell adhesion mechanisms. For example, J&K Scientific’s 3,9-diazaspiro[5.5]undecane derivatives induce syndecan-4 clustering on cell surfaces via synergistic interactions with glycosaminoglycans, requiring combinatorial chemical synthesis and live-cell imaging to validate .

Advanced Research Questions

Q. How should researchers design experiments to investigate the impact of the spirocyclic structure on receptor binding or enzymatic activity?

  • Methodological Answer :

  • Competitive binding assays : Compare the compound’s affinity for target receptors (e.g., chemokine receptors) against non-spirocyclic analogs. For instance, triazaspiro[5.5]undecane derivatives show chemokine receptor antagonism, which can be quantified via IC50_{50} measurements in radioligand displacement assays .
  • Molecular dynamics simulations : Model the spirocyclic scaffold’s conformational flexibility and hydrogen-bonding interactions with receptor active sites. Use software like AMBER or GROMACS to predict binding stability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclopropyl vs. benzyl groups) to correlate structural changes with biological activity .

Q. How can contradictory bioactivity data across studies be resolved, particularly regarding cytotoxicity or receptor specificity?

  • Methodological Answer :

  • Purity validation : Use HPLC with UV/ELSD detection to rule out impurities (e.g., residual solvents, unreacted amines) that may skew bioactivity results. Reference standards like EP-certified impurities for azaspiro compounds can aid in quantification .
  • Cell-line specificity : Test the compound in multiple cell models (e.g., primary vs. immortalized cells) to identify context-dependent effects. For example, syndecan-4-mediated adhesion may vary between epithelial and fibroblast lineages .
  • Dose-response profiling : Perform full-dose titration (e.g., 0.1–100 μM) to differentiate between on-target effects and off-target toxicity, particularly for cyclopropyl-containing compounds with potential membrane-disrupting properties .

Q. What methodological approaches are recommended for assessing the compound’s stability and degradation under physiological or accelerated storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2_2O2_2) to identify degradation products. LC-MS can characterize hydrolyzed or oxidized species (e.g., ring-opened amines) .
  • Long-term stability : Store aliquots at –20°C (avoiding freeze-thaw cycles) and monitor potency via periodic bioassays. Use lyophilization for hygroscopic hydrochloride salts to prevent clumping .
  • pH-dependent stability : Test solubility and degradation kinetics in buffers mimicking physiological (pH 7.4) and acidic (pH 3.0) environments to predict in vivo behavior .

Q. What strategies are effective for mechanistic studies of the compound’s interactions with cellular membranes or intracellular targets?

  • Methodological Answer :

  • Fluorescent tagging : Conjugate the compound with Cy5 or FITC for real-time tracking via confocal microscopy. For example, J&K’s diazaspiro analogs were used to visualize heparan sulfate clustering on live cells .
  • Surface plasmon resonance (SPR) : Measure binding kinetics between the compound and immobilized receptors (e.g., chemokine receptors) to determine KdK_d and kon/koffk_{on}/k_{off} rates .
  • Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., syndecan-4) in cell lines and assess loss-of-function phenotypes, linking molecular interactions to biological outcomes .

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